2-chloroacetyl Fluoride
Overview
Description
2-chloroacetyl Fluoride is a chemical compound with the molecular formula C2H2ClFO . It’s also known as Fluoroacetyl chloride .
Synthesis Analysis
In 1948, William E. Truce of Purdue University described a synthesis of fluoroacetyl chloride, which is similar to 2-chloroacetyl Fluoride. In this synthesis, he reacted sodium fluoroacetate with phosphorus pentachloride to obtain the desired compound . Enzymatic synthesis of fluorinated compounds has also been explored, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .Molecular Structure Analysis
The molecular structure of 2-chloroacetyl Fluoride can be analyzed using various techniques. For instance, the far infrared spectrum of gaseous chloroacetyl fluoride has been recorded at a resolution of 0.10 cm−1 in the 350 to 35 cm−1 region .Chemical Reactions Analysis
A halogenation reaction occurs when one or more fluorine, chlorine, bromine, or iodine atoms replace hydrogen atoms in an organic compound . The order of reactivity is fluorine > chlorine > bromine > iodine . Fluorine is especially aggressive and can react violently with organic materials .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloroacetyl Fluoride can be analyzed using various techniques. For instance, the physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloroacetyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClFO/c3-1-2(4)5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUAOYZMFRWOOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416017 | |
Record name | 2-chloroacetyl Fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloroacetyl Fluoride | |
CAS RN |
359-14-8 | |
Record name | 2-chloroacetyl Fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.